molecular formula C14H14N4O5S2 B2663631 Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 391874-86-5

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2663631
CAS No.: 391874-86-5
M. Wt: 382.41
InChI Key: BADKMMLOHQTQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H14N4O5S2 and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

A series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vitro antitumor activities. These compounds were tested against human tumor cell lines such as HL-60, SKOV-3, and MOLT-4. The study found that certain derivatives exhibited significant inhibitory effects, suggesting their potential as cytotoxic agents. The mechanism of action for one of the compounds, characterized by its effect on SKOV-3 cells, was suggested to occur via apoptosis (Almasirad et al., 2016).

Anticonvulsant Properties

Another study focused on the development of quality control methods for a promising anticonvulsant derived from the 1,3,4-thiadiazole series. This compound demonstrated high anticonvulsive activity compared to a classic drug, highlighting the therapeutic potential of 1,3,4-thiadiazole derivatives in epilepsy treatment (Sych et al., 2018).

Antimicrobial Activity

Research into thiadiazole derivatives has also extended into antimicrobial applications. For example, compounds with the thiadiazole moiety have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Certain alkyl alpha-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates have shown significant in vitro activity, indicating their potential as antituberculosis agents (Foroumadi et al., 2003).

Antihypertensive α-Blocking Agents

A study explored the synthesis of Schiff bases and triazoles from methyl 2-(thiazol-2-ylcarbamoyl)acetate, leading to the discovery of compounds with good antihypertensive α-blocking activity and low toxicity. This research demonstrates the versatility of thiadiazole derivatives in developing cardiovascular drugs (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

ethyl 2-[[5-[(2-methyl-3-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S2/c1-3-23-11(19)7-24-14-17-16-13(25-14)15-12(20)9-5-4-6-10(8(9)2)18(21)22/h4-6H,3,7H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADKMMLOHQTQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.